(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Vue d'ensemble

Description

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound contains a piperidine and a pyrrolidine ring. Compounds containing these structures are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The exact target would depend on the specific configuration and functional groups of the compound.

Mode of Action

The interaction of the compound with its target would likely involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This could lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Many drugs that contain piperidine and pyrrolidine rings are involved in pathways related to neurotransmission, inflammation, and cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethoxymethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound were to act as an inhibitor of a particular enzyme, the result might be a decrease in the production of a specific metabolite .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain functional groups might be prone to hydrolysis at low pH, which could affect the compound’s stability .

Activité Biologique

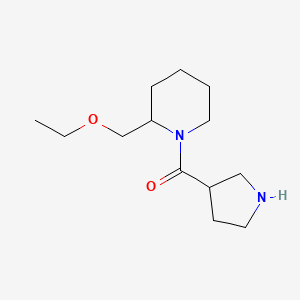

The compound (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic molecule characterized by the presence of both piperidine and pyrrolidine rings, connected through a carbonyl group. This unique structure suggests potential biological activities, particularly in pharmacology. The exploration of its biological activity is essential for understanding its therapeutic potential and guiding further research.

Chemical Structure

The compound can be represented structurally as follows:

Functional Groups

- Piperidine and Pyrrolidine Rings : These cyclic amines are known for their diverse biological activities.

- Ethoxymethyl Group : This substituent may enhance the lipophilicity and bioavailability of the compound.

- Carbonyl Group (Methanone) : This functional group is crucial for the reactivity and interaction with biological targets.

Research indicates that compounds with similar structural features can interact with various biological targets, including:

- Central Nervous System (CNS) : Compounds related to piperidine and pyrrolidine have been shown to possess CNS stimulant properties.

- Anticonvulsant Activity : Some derivatives exhibit anticonvulsant effects, suggesting potential applications in seizure disorders.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, indicating a potential for anticancer drug development.

Predictive Models

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate the biological activity spectrum of this compound based on its structural characteristics. These models suggest promising avenues for therapeutic applications, although empirical data is still needed to confirm these predictions .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of This compound :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

The unique combination of ethoxymethyl and piperidinyl groups in This compound may confer distinct pharmacological profiles compared to these similar compounds .

Anticonvulsant Effects

Investigations into piperidine derivatives have highlighted their anticonvulsant effects. For example, certain piperidine-based compounds have shown efficacy in animal models of epilepsy, which could imply that This compound may also possess similar therapeutic benefits .

Future Directions

Given the promising structural features and preliminary predictive models, future research should focus on:

- In Vitro Studies : Conducting assays to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Exploring derivatives to enhance bioactivity and reduce toxicity.

Propriétés

IUPAC Name |

[2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-5-3-4-8-15(12)13(16)11-6-7-14-9-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQJIBIKZDZKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.